![molecular formula C14H12BrClN2O B4286213 N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea](/img/structure/B4286213.png)
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPU belongs to the family of urea derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood. However, it has been suggested that N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea induces apoptosis in cancer cells by activating the caspase pathway. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit anti-inflammatory and antifungal effects. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is its low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit low solubility in water, which can limit its use in in vivo experiments. Moreover, the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood, which can hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. One of the main areas of focus is to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. This can help to optimize its use as a therapeutic agent. Another area of research is to develop more efficient methods for the synthesis of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. In addition, further studies are needed to investigate the potential of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea as an anti-inflammatory and antifungal agent. Finally, the development of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea derivatives with improved solubility and potency can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea exhibits anticancer, anti-inflammatory, and antifungal activities, making it a versatile compound with potential for various applications. Further research is needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea and to optimize its use as a therapeutic agent.
Scientific Research Applications
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to induce apoptosis, a programmed cell death, in cancer cells. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[(2-chlorophenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c15-11-6-2-4-8-13(11)18-14(19)17-9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGYJBGMNMETQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(2-chlorobenzyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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